molecular formula C8H13ClSi B14409949 [(1-Chlorocyclopropyl)ethynyl](trimethyl)silane CAS No. 83662-45-7

[(1-Chlorocyclopropyl)ethynyl](trimethyl)silane

Cat. No.: B14409949
CAS No.: 83662-45-7
M. Wt: 172.72 g/mol
InChI Key: WXRSBTACIDFDPZ-UHFFFAOYSA-N
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Description

(1-Chlorocyclopropyl)ethynylsilane is an organosilicon compound with the molecular formula C8H13ClSi. This compound is characterized by the presence of a chlorocyclopropyl group attached to an ethynyl group, which is further bonded to a trimethylsilyl group. Organosilicon compounds like this one are of significant interest in organic chemistry due to their unique reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Chlorocyclopropyl)ethynylsilane typically involves the reaction of 1-chlorocyclopropylacetylene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions. The reaction conditions often include a temperature range of 0°C to room temperature and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of (1-Chlorocyclopropyl)ethynylsilane follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is monitored using techniques like gas chromatography to ensure the purity and yield of the product.

Chemical Reactions Analysis

Types of Reactions

(1-Chlorocyclopropyl)ethynylsilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the chlorocyclopropyl group can be substituted with other nucleophiles such as amines or alkoxides.

    Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles like halogens or hydrogen halides.

    Cross-Coupling Reactions: The trimethylsilyl group can be removed under basic conditions to generate a terminal alkyne, which can then undergo cross-coupling reactions with aryl or vinyl halides.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide (NaNH2) or potassium tert-butoxide (KOtBu).

    Addition Reactions: Reagents like bromine (Br2) or hydrogen chloride (HCl) are used.

    Cross-Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 are commonly employed.

Major Products Formed

    Substitution Reactions: Products include substituted cyclopropyl derivatives.

    Addition Reactions: Products include dihaloalkenes or haloalkanes.

    Cross-Coupling Reactions: Products include various aryl or vinyl alkynes.

Scientific Research Applications

(1-Chlorocyclopropyl)ethynylsilane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of (1-Chlorocyclopropyl)ethynylsilane involves its interaction with various molecular targets. The ethynyl group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. The trimethylsilyl group can stabilize reactive intermediates, facilitating the formation of desired products. The chlorocyclopropyl group can undergo ring-opening reactions, leading to the formation of reactive intermediates that can further react with other molecules.

Comparison with Similar Compounds

(1-Chlorocyclopropyl)ethynylsilane can be compared with other similar compounds such as:

    Ethynyltrimethylsilane: This compound lacks the chlorocyclopropyl group and is primarily used in cross-coupling reactions.

    Trimethylsilylacetylene: Similar to ethynyltrimethylsilane but with different reactivity due to the absence of the chlorocyclopropyl group.

    Chlorocyclopropylacetylene: This compound lacks the trimethylsilyl group and has different reactivity and applications.

The uniqueness of (1-Chlorocyclopropyl)ethynylsilane lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.

Properties

CAS No.

83662-45-7

Molecular Formula

C8H13ClSi

Molecular Weight

172.72 g/mol

IUPAC Name

2-(1-chlorocyclopropyl)ethynyl-trimethylsilane

InChI

InChI=1S/C8H13ClSi/c1-10(2,3)7-6-8(9)4-5-8/h4-5H2,1-3H3

InChI Key

WXRSBTACIDFDPZ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1(CC1)Cl

Origin of Product

United States

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